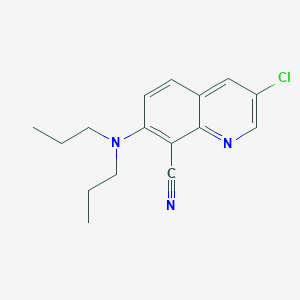
4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-7-iodo-2,3-dihidro-1H-inden-1-ona es un compuesto orgánico que pertenece a la clase de las indenonas. Se caracteriza por la presencia de sustituyentes de flúor y yodo en la estructura central de la indanona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Fluoro-7-iodo-2,3-dihidro-1H-inden-1-ona normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la halogenación de 2,3-dihidro-1H-inden-1-ona para introducir los sustituyentes de flúor y yodo. Las condiciones de reacción a menudo implican el uso de agentes halogenantes como N-iodosuccinimida (NIS) para la yodación y Selectfluor para la fluoración. Las reacciones se llevan a cabo normalmente bajo temperaturas controladas y atmósfera inerte para evitar reacciones secundarias no deseadas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Fluoro-7-iodo-2,3-dihidro-1H-inden-1-ona puede sufrir varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El sustituyente de yodo puede ser reemplazado por otros nucleófilos a través de reacciones de sustitución nucleofílica.
Reacciones de oxidación: El compuesto puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.
Reacciones de reducción: La reducción del grupo carbonilo puede producir derivados de alcohol.
Reactivos y condiciones comunes
Sustitución nucleofílica: Se pueden utilizar reactivos como la azida de sodio o el cianuro de potasio en condiciones suaves.
Oxidación: Los agentes oxidantes como el permanganato de potasio o el trióxido de cromo se utilizan comúnmente.
Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Principales productos formados
Sustitución: Formación de derivados de azida o ciano.
Oxidación: Formación de ácido 4-Fluoro-7-iodo-2,3-dihidro-1H-inden-1-ona carboxílico.
Reducción: Formación de 4-Fluoro-7-iodo-2,3-dihidro-1H-inden-1-ol.
Aplicaciones Científicas De Investigación
4-Fluoro-7-iodo-2,3-dihidro-1H-inden-1-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado como un compuesto principal para el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de materiales avanzados con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 4-Fluoro-7-iodo-2,3-dihidro-1H-inden-1-ona implica su interacción con objetivos moleculares específicos. Los sustituyentes de flúor y yodo pueden influir en la reactividad del compuesto y la afinidad de unión a moléculas biológicas. El compuesto puede interactuar con enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos moleculares exactos están sujetos a investigación en curso.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Fluoro-7-hidroxi-2,3-dihidro-1H-inden-1-ona
- 4-Fluoro-7-(metilsulfonil)-2,3-dihidro-1H-inden-1-ona
- 2,3-Dihidro-1H-inden-1-ona
Singularidad
4-Fluoro-7-iodo-2,3-dihidro-1H-inden-1-ona es único debido a la presencia de sustituyentes de flúor y yodo, que pueden alterar significativamente sus propiedades químicas y biológicas en comparación con otros compuestos similares. Estos sustituyentes pueden aumentar la reactividad del compuesto, convirtiéndolo en un intermedio valioso en la síntesis orgánica y un posible candidato para el desarrollo de fármacos.
Propiedades
Fórmula molecular |
C9H6FIO |
|---|---|
Peso molecular |
276.05 g/mol |
Nombre IUPAC |
4-fluoro-7-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6FIO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 |
Clave InChI |
ACOPEYMQQODTHL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C(C=CC(=C21)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B11843933.png)
![4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11843940.png)




![N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide](/img/structure/B11843965.png)

![3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B11843984.png)
![[1]Benzopyrano[3,4-d]imidazol-4(1H)-one, 2-(phenylmethyl)-](/img/structure/B11843986.png)


![4-methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline](/img/structure/B11844004.png)
